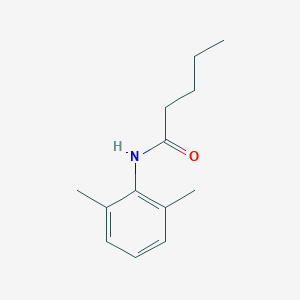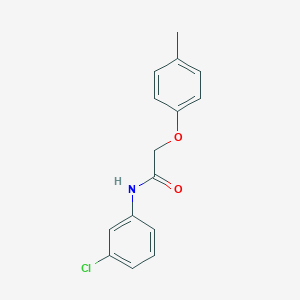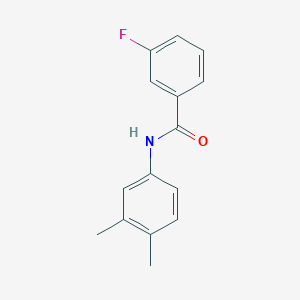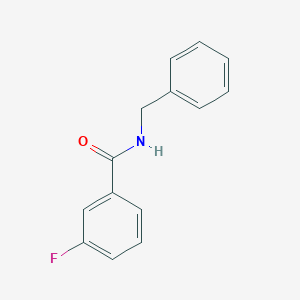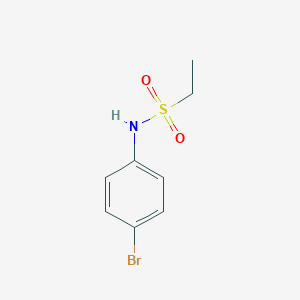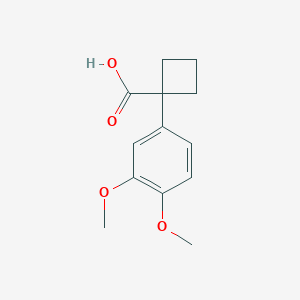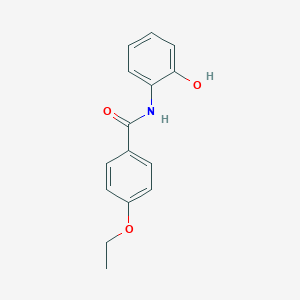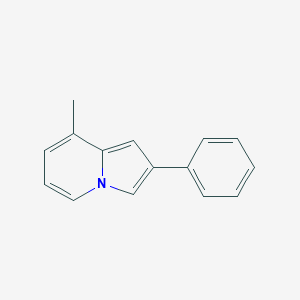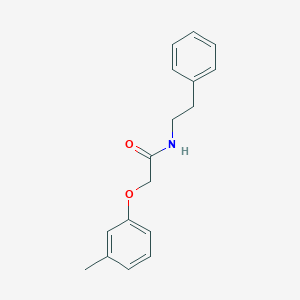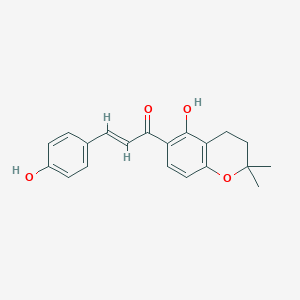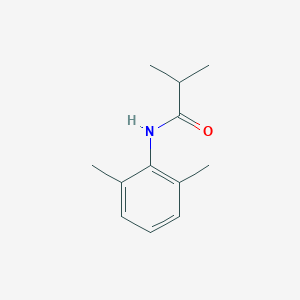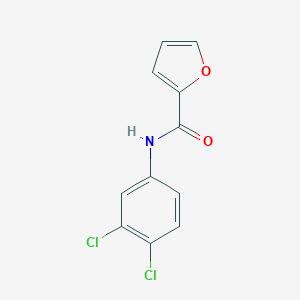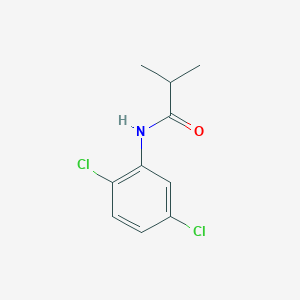
N-(2,5-dichlorophenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-2-methylpropanamide, also known as diclofop-methyl, is a herbicide widely used in agriculture to control grassy weeds in crops such as wheat, barley, and oats. Its chemical structure is characterized by a dichlorophenyl group attached to a 2-methylpropanamide moiety. The herbicide works by inhibiting the activity of acetyl-CoA carboxylase, an enzyme involved in the biosynthesis of fatty acids in plants. In
作用机制
Diclofop-methyl works by inhibiting the activity of acetyl-CoA carboxylase, an enzyme involved in the biosynthesis of fatty acids in plants. The herbicide binds to the biotin carboxylase domain of acetyl-CoA carboxylase, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. As a result, the biosynthesis of fatty acids is blocked, leading to the death of the plant.
生化和生理效应
Diclofop-methyl has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, the herbicide can be toxic to some non-target plants, and its persistence in the environment can lead to the accumulation of residues in soil and water. Diclofop-methyl can also have indirect effects on non-target organisms by reducing the availability of food and habitat for wildlife.
实验室实验的优点和局限性
Diclofop-methyl is a useful tool for studying the regulation of fatty acid biosynthesis in plants. Its specific mode of action allows researchers to selectively target this metabolic pathway and investigate its role in plant growth and development. However, the herbicide can be expensive and may require specialized equipment and facilities for its use. In addition, the potential environmental impacts of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl should be carefully considered when using the herbicide in lab experiments.
未来方向
Future research on N-(2,5-dichlorophenyl)-2-methylpropanamidehyl could focus on its potential use as a tool to study the regulation of fatty acid biosynthesis in crops such as wheat, barley, and oats. In addition, the herbicide could be used in combination with other herbicides to develop more effective weed control strategies. Further studies could also investigate the environmental fate and transport of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl, as well as its potential impacts on non-target organisms and ecosystems.
Conclusion
In conclusion, N-(2,5-dichlorophenyl)-2-methylpropanamidehyl is a widely used herbicide with a well-established synthesis method and mode of action. The herbicide has been extensively studied for its herbicidal activity and its effects on non-target organisms. Recent research has focused on the potential use of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl as a tool to study the regulation of fatty acid biosynthesis in plants. While N-(2,5-dichlorophenyl)-2-methylpropanamidehyl has advantages as a research tool, its potential environmental impacts should be carefully considered when using the herbicide in lab experiments. Future research could focus on the development of more effective weed control strategies and the potential impacts of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl on non-target organisms and ecosystems.
合成方法
Diclofop-methyl is synthesized by reacting 2,5-dichlorophenol with 2-methylpropionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with methyl iodide to yield N-(2,5-dichlorophenyl)-2-methylpropanamidehyl. The synthesis of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl is a well-established process, and the herbicide is commercially available in various formulations.
科学研究应用
Diclofop-methyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. In addition, recent research has focused on the potential use of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl as a tool to study the regulation of fatty acid biosynthesis in plants. The herbicide has also been used as a model compound to investigate the uptake, translocation, and metabolism of herbicides in plants.
属性
CAS 编号 |
90919-83-8 |
|---|---|
产品名称 |
N-(2,5-dichlorophenyl)-2-methylpropanamide |
分子式 |
C10H11Cl2NO |
分子量 |
232.1 g/mol |
IUPAC 名称 |
N-(2,5-dichlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-9-5-7(11)3-4-8(9)12/h3-6H,1-2H3,(H,13,14) |
InChI 键 |
VOCOLIKSFJGAIB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)Cl)Cl |
规范 SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)Cl)Cl |
其他 CAS 编号 |
90919-83-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



